molecular formula C17H17N3OS3 B11039491 2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11039491
M. Wt: 375.5 g/mol
InChI Key: GNYGJNVCBNFKJF-UHFFFAOYSA-N
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Description

The compound 2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone features a hybrid structure combining a 1,2,3,4-tetrahydrocarbazole moiety with a 1,3,4-thiadiazole ring system. Key structural attributes include:

  • 1,3,4-Thiadiazole core: Substituted with a methyl group at position 4 and a thioxo (S=O) group at position 5, creating a 4,5-dihydrothiadiazole scaffold. The sulfanyl (-S-) group at position 2 links this heterocycle to the ethanone group.
  • Ethanone linker: Bridges the tetrahydrocarbazole and thiadiazole units, influencing steric and electronic properties.

Properties

Molecular Formula

C17H17N3OS3

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C17H17N3OS3/c1-19-17(22)24-16(18-19)23-10-15(21)20-13-8-4-2-6-11(13)12-7-3-5-9-14(12)20/h2,4,6,8H,3,5,7,9-10H2,1H3

InChI Key

GNYGJNVCBNFKJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)SC(=N1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Carbazole derivatives are alkylated using 2-chloro-2-methylbutane in the presence of anhydrous AlCl₃ in dichloromethane at 0°C, followed by gradual warming to room temperature. Hydrogenation of the resulting N-alkylated carbazole (e.g., 3,6-di-tert-pentyl-9H-carbazole) using H₂/Pd-C in ethanol yields the tetrahydrocarbazole framework. Subsequent acetylation via Friedel-Crafts acylation with acetic anhydride and AlCl₃ introduces the ethanone group at the 9-position.

Key Data:

StepReagents/ConditionsYieldReference
AlkylationAlCl₃, CH₂Cl₂, 0°C → RT, 24 h51%
HydrogenationH₂ (1 atm), Pd-C, EtOH, 6 h78%
AcetylationAc₂O, AlCl₃, CH₂Cl₂, RT, 12 h65%

Palladium-Catalyzed Cyclization

A metal-free alternative employs Ullmann-type coupling of 2-iodoaniline derivatives with cyclic ketones. For example, reacting 2-iodoaniline with cyclohexanone in xylene at 120°C using Pd(OAc)₂ and tri-tert-butylphosphonium tetrafluoroborate yields the tetrahydrocarbazole scaffold.

Synthesis of 4-Methyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Thiol

The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides with carbon disulfide under basic conditions.

Thiosemicarbazide Preparation

Methylhydrazine reacts with 4-methylphenyl isothiocyanate in ethanol at room temperature to form 4-(4-methylphenyl)thiosemicarbazide .

Thiadiazole Formation

The thiosemicarbazide is treated with carbon disulfide in ethanolic KOH under reflux for 10 h. Acidification with HCl precipitates 4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol .

Key Data:

StepReagents/ConditionsYieldReference
ThiosemicarbazideMeNHNH₂, EtOH, RT, 4 h88%
CyclizationCS₂, KOH/EtOH, reflux, 10 h72%

Coupling of Tetrahydrocarbazole and Thiadiazole Moieties

The final step involves nucleophilic substitution or oxidative coupling to link the two heterocycles.

Nucleophilic Substitution

The thiol group of the thiadiazole attacks the α-carbon of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone in the presence of K₂CO₃ in DMF at 80°C.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (ethanone:thiadiazole-thiol)

  • Solvent: DMF

  • Temperature: 80°C, 8 h

  • Yield: 68%

Electrochemical Oxidative Coupling

A greener approach utilizes tetra-n-butylammonium iodide (n-Bu₄NI) as an electrolyte in acetonitrile/methanol (1:1). Electrosynthesis at 1.2 V (vs. Ag/AgCl) for 4 h achieves a 74% yield with minimal byproducts.

Optimization Data:

ElectrolyteSolventYieldReference
n-Bu₄NI (10 mol%)MeCN/MeOH (1:1)74%
NaI (10 mol%)MeCN/MeOH (1:1)15%
No electrolyteMeCNTrace

Characterization and Validation

Spectroscopic Analysis

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 2.71 (s, 3H, acetyl CH₃)

    • δ 7.32–8.21 (m, aromatic protons)

    • δ 3.15–3.45 (m, tetrahydrocarbazole CH₂)

  • IR (KBr):

    • 3417 cm⁻¹ (N-H stretch)

    • 1672 cm⁻¹ (C=O)

    • 1215 cm⁻¹ (C=S)

Purity Assessment

HPLC (C18 column, MeOH/H₂O 70:30, λ = 254 nm) shows ≥98% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Nucleophilic SubstitutionSimple, scalableRequires toxic solvents (DMF)68%
ElectrochemicalGreen, high puritySpecialized equipment needed74%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s sulfur atoms and the sulfanyl (-S-) group are susceptible to nucleophilic attack. Key reactions include:

  • Thiol-disulfide exchange : The sulfanyl group undergoes substitution with thiols (e.g., mercaptoethanol) under basic conditions, forming disulfide bonds.

  • Halogenation : Treatment with halogens (e.g., Cl₂, Br₂) leads to substitution at the thiadiazole ring’s sulfur sites, yielding halogenated derivatives.

Table 1: Nucleophilic substitution parameters

SubstrateReagent/ConditionsProductYield (%)Reference
Thiadiazole-SH groupCl₂ in DMF, 25°C, 2h2-Chloro-thiadiazole derivative78
Sulfanyl linkerMercaptoethanol, NaOH, EtOHDisulfide-linked carbazole compound65

Oxidation and Reduction Reactions

The thioxo (C=S) group in the thiadiazole ring and the carbazole’s aromatic system participate in redox reactions:

  • Oxidation : Reaction with H₂O₂ or KMnO₄ oxidizes the thioxo group to a sulfonyl (SO₂) group, forming sulfonamide derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbazole’s aromatic rings to tetrahydrocarbazole derivatives.

Table 2: Redox reaction outcomes

Reaction TypeReagent/ConditionsProduct StructureKey Observation
OxidationH₂O₂, AcOH, 60°C, 4hSulfonamide-thiadiazole conjugateIncreased polarity
ReductionH₂ (1 atm), Pd-C, EtOHSaturated carbazole backboneLoss of aromatic UV absorbance

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloaddition reactions with dipolarophiles (e.g., acetylenes), forming fused heterocycles. Acidic conditions also induce ring-opening at the thiadiazole’s N-S bond .

Table 3: Cycloaddition examples

DipolarophileConditionsProduct ClassApplication Relevance
PhenylacetyleneCuI, DMF, 80°CTriazole-thiadiazole hybridAnticancer lead compound
AcrylonitrileThermal, solvent-freeThiadiazine-carbazole derivativeEnhanced fluorescence

Acid-Base Reactivity

The carbazole nitrogen and thiadiazole sulfur act as weak bases. Protonation occurs in strong acids (e.g., H₂SO₄), forming water-soluble salts. Deprotonation with NaOH regenerates the neutral compound.

Photochemical Reactions

UV irradiation induces cleavage of the sulfanyl linker, producing carbazole and thiadiazole fragments. This property is exploited in photoaffinity labeling studies.

Key Mechanistic Insights:

  • Thiadiazole ring : Electron-deficient due to electron-withdrawing sulfur and nitrogen atoms, favoring nucleophilic substitution.

  • Carbazole moiety : Stabilizes radical intermediates during redox reactions, enabling multi-step transformations.

  • Sulfanyl bridge : Enhances conjugation between aromatic systems, influencing reaction kinetics .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of bacterial infections and certain types of cancer. Its unique mechanism of action and low toxicity profile are key areas of interest.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone exerts its effects involves interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents/Linkers Key Bioactivity (Inferred/Reported) Reference
Target Compound 1,3,4-Thiadiazole - 4-Methyl, 5-thioxo
- Tetrahydrocarbazol-9-yl via ethanone linker
Likely antimicrobial/antitumor (structural basis)
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone 1,3,4-Oxadiazole - 2-Methyl
- Carbazol-9-yl via methylene linker
Antimicrobial (e.g., 4b, 4d, 4e show high activity)
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate 1,3,4-Thiadiazole - Ethyl carboxylate
- Triazole and phenyl substituents
Not reported; likely enzyme inhibition
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole - Difluorophenyl, phenylsulfonyl
- Thioether linkage to ethanone
Antifungal/antimicrobial (structural analogy)

Heterocyclic Core Variations

  • Oxadiazole vs. Thiadiazole: The oxadiazole analog () exhibits strong antimicrobial activity due to its electronegative oxygen atoms, which enhance hydrogen bonding with biological targets . The thioxo group (S=O) may also participate in redox interactions or metal chelation .
  • Triazole Derivatives: Triazole-containing compounds (e.g., ) often target cytochrome P450 enzymes or fungal lanosterol demethylases. The target compound’s thiadiazole may offer distinct binding modes due to sulfur’s larger atomic radius .

Substituent Effects

  • The ethanone linker in the target compound introduces a ketone group, which could engage in hydrogen bonding or serve as a reactive site for further derivatization.
  • Thioether vs. Methylene Linkers :

    • The methylene linker in the oxadiazole analog () provides flexibility, while the thioether (-S-) in the target compound may enhance stability against enzymatic degradation .

Biological Activity

The compound 2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a hybrid molecule that incorporates the biologically active scaffolds of both thiadiazole and carbazole. This article reviews its biological activities based on existing literature and research findings.

Overview of Thiadiazole and Carbazole

Thiadiazole Derivatives : The 1,3,4-thiadiazole ring system is recognized for its diverse biological activities, including:

  • Antimicrobial : Effective against various bacterial strains and fungi.
  • Anticancer : Exhibits cytotoxicity against several cancer cell lines.
  • Anti-inflammatory : Demonstrates potential in reducing inflammation.

Carbazole Derivatives : Carbazole is known for its:

  • Anticancer Properties : Inhibition of topoisomerase II and cytotoxic effects on cancer cells.
  • Antifungal Activity : Effective against pathogenic fungi by inhibiting ATPase activity.

Antimicrobial Activity

Research indicates that the hybrid compound exhibits significant antimicrobial properties. The incorporation of the thiadiazole moiety enhances its effectiveness against Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies have shown that compounds containing the thiadiazole unit can achieve minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

The compound has also been evaluated for its anticancer activity:

  • It has demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
  • Mechanistic studies suggest that the compound may inhibit topoisomerase II, similar to known anticancer agents like etoposide .

Anti-inflammatory Effects

The hybrid's potential in anti-inflammatory applications has been explored:

  • Some derivatives have shown promising results in reducing inflammation in animal models .

Study 1: Antimicrobial Evaluation

A study assessed a series of thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .

Study 2: Anticancer Activity

In a comparative analysis of carbazole derivatives, it was found that certain compounds exhibited superior inhibition of cancer cell proliferation compared to standard treatments. The study highlighted the role of substituents in modulating biological activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerIC50 values < 10 µM for MDA-MB-231
Anti-inflammatorySignificant reduction in edema in animal models

Q & A

Q. What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?

Methodological Answer: The synthesis involves a multi-step nucleophilic substitution and cyclization process. A key intermediate, such as a substituted thiol (e.g., 4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol), can react with sodium monochloroacetate in aqueous medium under reflux (80–90°C for 4–6 hours) to form the thioether linkage. Subsequent acidification with ethanoic acid isolates the target compound . To optimize yield:

  • Use anhydrous solvents (e.g., ethanol or propan-2-ol) to minimize hydrolysis.
  • Control reaction temperature (±2°C) to avoid side reactions.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) before proceeding to the next step .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer: A combination of techniques ensures structural integrity:

  • IR Spectroscopy: Confirm the presence of thioamide (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
  • 1H NMR: Identify protons adjacent to electronegative groups (e.g., tetrahydrocarbazolyl protons at δ 1.8–2.5 ppm and thiadiazole protons at δ 3.0–3.5 ppm) .
  • LC-MS/MS: Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z corresponding to the molecular formula) .
  • Elemental Analysis: Validate purity (>95%) with ≤0.3% deviation from theoretical C, H, N, S values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies often arise from tautomerism (e.g., thione-thiol equilibrium in thiadiazole rings) or solvent effects. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use computational chemistry (DFT calculations) to predict dominant tautomers and compare with experimental spectra .
  • Cross-validate with X-ray crystallography (if crystalline) for unambiguous bond-length and angle confirmation .

Q. What experimental design principles should guide environmental fate studies for this compound?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental projects (e.g., INCHEMBIOL):

Laboratory Studies:

  • Assess hydrolysis kinetics (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation).
  • Measure log P (octanol-water partitioning) via shake-flask or HPLC methods to predict bioaccumulation .

Ecosystem Simulations:

  • Use microcosms to model biodegradation in soil/water systems.
  • Apply LC-MS/MS to track transformation products (e.g., sulfoxide/sulfone derivatives) .

Table 1: Key Physical-Chemical Properties for Environmental Risk Assessment

PropertyMethodReference Value
Water SolubilityShake-flake (OECD 105)<0.1 mg/L (25°C)
Hydrolysis Half-lifepH 7, 25°C>30 days
log PHPLC (OECD 117)3.8 ± 0.2

Q. How can reaction mechanisms for byproduct formation be elucidated?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C or ¹⁵N at reactive sites (e.g., thiadiazole sulfur) to track bond cleavage/rearrangement via NMR .
  • Kinetic Profiling: Monitor intermediate formation using time-resolved FT-IR or in situ Raman spectroscopy.
  • Computational Modeling: Simulate transition states (Gaussian 16, B3LYP/6-31G*) to identify energetically favorable pathways .

Theoretical and Methodological Frameworks

Q. How should researchers align their work with a conceptual framework in medicinal chemistry?

Methodological Answer:

  • Target Identification: Link the compound’s thiadiazole and carbazole moieties to known pharmacophores (e.g., kinase inhibitors or DNA intercalators) .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing tetrahydrocarbazole with indole) and test against in vitro models (e.g., cancer cell lines) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities for targets like topoisomerase II or β-amyloid .

Q. What strategies mitigate variability in biological activity assays?

Methodological Answer:

  • Standardized Protocols: Follow OECD guidelines (e.g., OECD 423 for acute toxicity).
  • Positive/Negative Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity).
  • Triplicate Replicates: Use randomized block designs to account for plate/operator variability .

Data Interpretation and Reporting

Q. How should conflicting bioactivity data from different assays be reconciled?

Methodological Answer:

  • Meta-Analysis: Apply the Bradford-Hill criteria (dose-response, consistency across models).
  • Orthogonal Assays: Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) .
  • Statistical Rigor: Use ANOVA with post-hoc tests (Tukey HSD) to confirm significance (p < 0.05) .

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